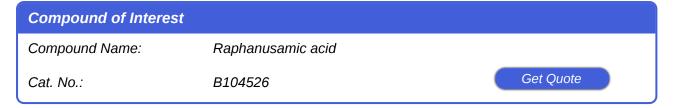


What is the chemical structure of Raphanusamic acid?

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Raphanusamic Acid

Introduction

Raphanusamic acid, systematically known as (4R)-(-)-2-thioxo-1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing heterocyclic compound.[1][2] It is recognized as a key metabolite in the in-planta turnover of glucosinolates, which are the primary defense metabolites in plants of the Brassicales order, such as Arabidopsis thaliana.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, biological role, and experimental analysis of **Raphanusamic acid**.

Chemical Structure and Properties

Raphanusamic acid is a derivative of thiazolidine, featuring a thioxo group at the second position and a carboxylic acid group at the fourth position, with the (R)-enantiomer being the naturally occurring form.[1][5] Its chemical formula is C₄H₅NO₂S₂.[2][6]

Table 1: Physicochemical Properties of Raphanusamic Acid



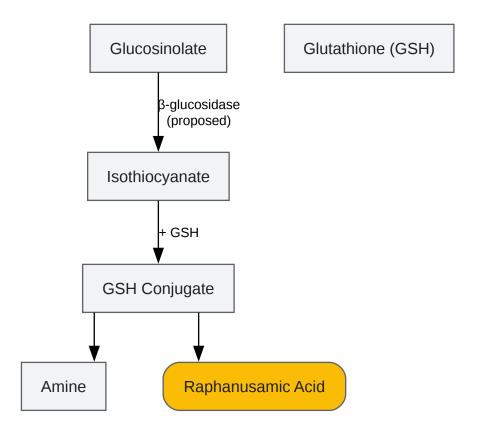
Property	Value	Source	
IUPAC Name	(4R)-2-sulfanylidene-1,3- thiazolidine-4-carboxylic acid	[6]	
Synonyms	(4R)-(-)-2-Thioxo-4- thiazolidinecarboxylic acid	[6]	
CAS Number	98169-56-3	[5]	
Molecular Formula	C4H5NO2S2	[6]	
Molecular Weight	163.22 g/mol	[6]	
Melting Point	162.976 °C	[6]	
Boiling Point	359.4 °C at 760 mmHg	[6]	
Density	1.65 g/cm ³	[6]	

Biological Role in Glucosinolate Metabolism

Raphanusamic acid is a breakdown product formed from glucosinolates in intact plant tissues. [7] Its formation is part of a metabolic turnover pathway that is distinct from the well-known hydrolysis that occurs upon tissue damage.[3] Research suggests that raphanusamic acid is not merely a catabolite but functions as a metabolic checkpoint.[3][4] Its accumulation levels correlate with the total endogenous glucosinolate levels, providing the plant with a measure of the flux through the biosynthetic and turnover pathways.[3] This feedback allows the plant to dynamically adjust the synthesis of defense compounds in response to internal and external signals, such as nutrient availability.[3][4]

Specifically, the accumulation of **raphanusamic acid** is positively correlated with nitrogen availability.[3] Under nitrogen-sufficient conditions, its levels are higher, suggesting a link between nitrogen status and glucosinolate turnover.[3]





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Caption: Proposed metabolic pathway of in-planta glucosinolate turnover leading to **Raphanusamic acid**.

Quantitative Data from Experimental Studies

Studies on Arabidopsis thaliana seedlings have provided quantitative insights into the relationship between nutrient conditions, glucosinolate levels, and **raphanusamic acid** accumulation.

Table 2: Correlation of **Raphanusamic Acid** with Glucosinolates under Different Nutrient Conditions



Condition	Observation	Finding	Source
Varying Nitrogen (N) and Sulfur (S) levels	Seedlings transferred to N or S limiting media.	Glucosinolate profiles changed distinctly based on the limiting macronutrient.	
Nitrogen Availability	Comparison between N-sufficient (+N) and N-limiting (-N) media.	Accumulation of raphanusamic acid was positively correlated with nitrogen availability.	[3]
Correlation with Total Glucosinolates	Seedlings grown on sulfur and nitrogen sufficient medium.	A positive linear correlation was observed between the logarithm of total glucosinolate levels and the logarithm of raphanusamic acid levels (Slope = 0.667 ± 0.066, P < 0.001).	

Experimental Protocols Quantification of Raphanusamic Acid by LC-MS

This protocol details the method used for the sensitive detection and quantification of raphanusamic acid from plant samples.[3]

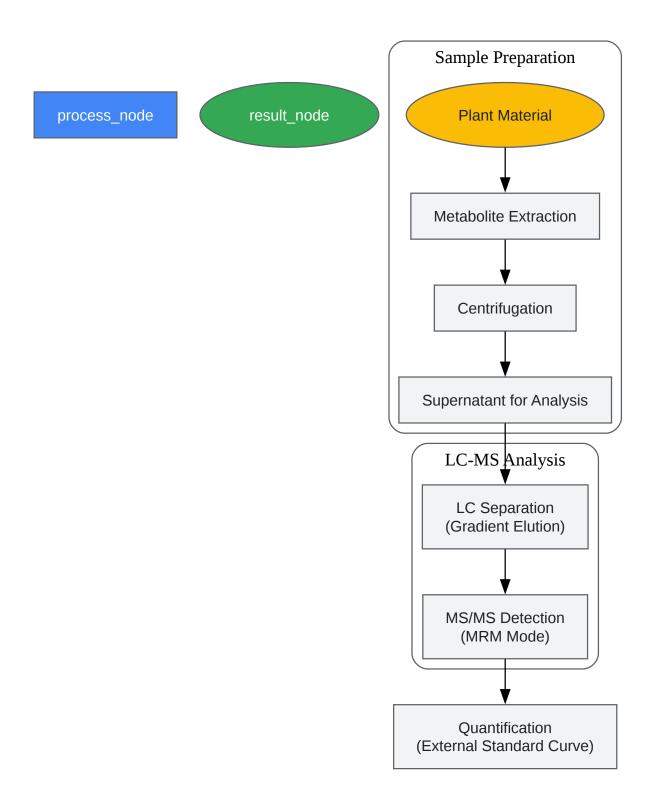
- Sample Preparation:
 - Homogenize frozen plant material.
 - Extract metabolites with a suitable solvent mixture (e.g., 80% methanol).
 - Centrifuge to pellet debris and collect the supernatant.
- Chromatographic Separation:



- Instrument: Liquid Chromatography system coupled to a mass spectrometer.
- o Column: A suitable reversed-phase column (e.g., C18).
- Solvents:
 - Solvent A: Water with 0.05% (v/v) formic acid.
 - Solvent B: Acetonitrile.
- Flow Rate: 0.4 ml/min.
- Temperature: 40°C.
- Elution Gradient:
 - 0–0.5 min: 2% B
 - 0.5–1.2 min: 2-30% B
 - 1.2–2.0 min: 30–100% B
 - 2.0–2.5 min: 100% B
 - 2.5–2.6 min: 100–2% B
 - 2.6–4.0 min: 2% B
- Mass Spectrometry Detection:
 - o Ionization Mode: Positive.
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Quantifier: 164 > 118 [15 V]
 - Qualifier: 164 > 59 [15 V]



 Quantification: Based on an external calibration curve using an authentic standard of raphanusamic acid.



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Caption: Experimental workflow for the quantification of **Raphanusamic acid** via LC-MS.

Plant Growth and Nutrient Limitation Experiments

This protocol describes the cultivation of A. thaliana seedlings to study the effect of nutrient availability on metabolite levels.[3]

- Sterilization and Plating:
 - Sterilize A. thaliana Col-0 seeds with chlorine gas.
 - Plate seeds on a growth medium.
- Growth Medium Composition:
 - Basal medium composition as described in a published protocol.
 - Nutrient Sufficient (+N, +S): Total nitrogen at 3 mM and total sulfur at 1.68 mM.
 - Nitrogen Limiting (-N): Total nitrogen at 0.3 mM.
 - Sulfur Limiting (-S): Total sulfur at 0.015 mM.
- Experimental Design (Two-Phase Growth):
 - Phase 1: Germinate and grow seedlings on a control medium (e.g., +N/+S) for a set period (e.g., six days).
 - Phase 2: Transfer seedlings to media with varying nutrient compositions (+N/+S, +N/-S, -N/+S, -N/-S).
 - Harvest seedlings at specified time points after transfer for metabolite analysis.

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